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Compound of Interest

Compound Name: (3-Aminooxetan-3-yl)methanol

Cat. No.: B577396

CAS Number: 1305208-37-0

Abstract

(3-Aminooxetan-3-yl)methanol is a versatile heterocyclic building block increasingly utilized in
medicinal chemistry and drug discovery. Its unique strained four-membered oxetane ring,
coupled with primary amino and hydroxyl functional groups, offers a valuable scaffold for the
synthesis of novel pharmaceutical compounds. The incorporation of the oxetane motif has
been shown to favorably modulate physicochemical properties such as solubility, metabolic
stability, and lipophilicity, making it an attractive isostere for more common functionalities like
gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of
the known properties, synthesis considerations, and potential applications of (3-Aminooxetan-
3-yl)methanol for researchers and scientists in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for (3-Aminooxetan-3-yl)methanol is not widely available in the
public domain. The following tables summarize computed physicochemical properties from
reputable chemical databases and available information from commercial suppliers.

Table 1: General and Computed Physicochemical Properties
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Property Value Source
Molecular Formula CaHsNO2 PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
IUPAC Name (3-aminooxetan-3-yl)methanol PubChem[1]
CAS Number 1305208-37-0 PubChem[1]
XLogP3 -1.9 PubChem[1]
Topological Polar Surface Area  55.5 A2 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 1 AngeneChem
Exact Mass 103.063328530 Da PubChem[1]
Complexity 70.1 PubChem[1]

Table 2: Experimental Physical Properties

Property Value Source
Boiling Point 193.3 £ 25.0 °C at 760 mmHg MySkinRecipes[2]
Melting Point Not available

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the direct synthesis of (3-Aminooxetan-
3-yl)methanol is not readily found in the literature. However, a patent (EP3248969B1)
describes the synthesis of N-[(3-aminooxetan-3-yl)methyl]carbamate intermediates, which
suggests a potential synthetic route starting from [3-(bromomethyl)oxetan-3-yljmethanol.[3]
This involves a multi-step process including oxidation, conversion to a carbamate, and
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subsequent amination.[3] The free (3-Aminooxetan-3-yl)methanol would likely be obtained
after a deprotection step.

The reactivity of this molecule is dictated by its primary amine and primary alcohol
functionalities. The amino group can readily participate in reactions such as N-acylation,
reductive amination, and sulfonylation. The hydroxyl group can undergo O-acylation,
etherification, and oxidation. The oxetane ring itself is generally stable under many reaction
conditions but can be opened under strong acidic or nucleophilic conditions, a property that can
be exploited in certain synthetic strategies.

Below is a generalized workflow for the potential synthesis based on related patent literature.
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Potential Synthetic Workflow for (3-Aminooxetan-3-yl)methanol Intermediates

[3-(Bromomethyl)oxetan-3-yljmethanol

i

Oxidation

i

3-(Bromomethyl)oxetane-3-carboxylic acid

i

Carbamate Formation

i

N-[3-(Bromomethyl)oxetan-3-yl|carbamate

i

Amination

i

N-[(3-Aminooxetan-3-yl)methyl]carbamate

Click to download full resolution via product page

Caption: Potential synthesis of key intermediates.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (3-Aminooxetan-3-
yl)methanol is publicly available. However, based on its structure, the following characteristic

signals would be expected:
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e 1H NMR: Signals corresponding to the methylene protons of the oxetane ring, the methylene
protons of the hydroxymethyl group, and the exchangeable protons of the amino and
hydroxyl groups.

e 13C NMR: Resonances for the quaternary carbon of the oxetane ring, the methylene carbons
of the oxetane ring, and the methylene carbon of the hydroxymethyl group.

» IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically
broad in the 3200-3600 cm~1 region), C-H stretching (around 2850-3000 cm~1), and C-O
stretching of the ether and alcohol (in the 1000-1300 cm~1 region).

e Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with
fragmentation patterns resulting from the loss of functional groups such as the
hydroxymethyl or amino group.

Applications in Drug Discovery

(3-Aminooxetan-3-yl)methanol serves as a crucial building block in medicinal chemistry,
primarily due to the desirable properties conferred by the oxetane moiety.[2] The incorporation
of an oxetane ring into a drug candidate can lead to:

e Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous
solubility.[4]

o Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic
degradation compared to more flexible alkyl chains.[4][5]

e Reduced Lipophilicity: The introduction of the polar oxetane can lower the lipophilicity (logP)
of a molecule, which can be beneficial for its pharmacokinetic profile.[4]

o Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit
of a drug molecule from the lipophilic binding pockets of target proteins.

The bifunctional nature of (3-Aminooxetan-3-yl)methanol allows for its versatile incorporation

into a wide range of molecular scaffolds. It can be used to synthesize spirocyclic compounds or
to introduce a 3-amino-3-hydroxymethyloxetane substituent. These motifs are found in a variety
of biologically active compounds, including enzyme inhibitors and receptor modulators. The
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general workflow for utilizing such a building block in a drug discovery program is outlined
below.

Role of (3-Aminooxetan-3-yl)methanol in Drug Discovery

(3-Aminooxetan-3-yl)methanol

:

Chemical Synthesis

:

Compound Library Generation

:

High-Throughput Screening

:

Hit Compound

:

Lead Optimization
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Caption: Drug discovery workflow.

Safety and Handling
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Based on available safety data sheets, (3-Aminooxetan-3-yl)methanol is classified with the
following hazards:

e GHS Hazard Statements:

H302: Harmful if swallowed.

(¢]

H315: Causes skin irritation.

[¢]

[¢]

H318: Causes serious eye damage.

[e]

H335: May cause respiratory irritation.

e Precautionary Measures:

[¢]

Wear protective gloves, protective clothing, eye protection, and face protection.

[e]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

[e]

Use only outdoors or in a well-ventilated area.

o

Wash skin thoroughly after handling.

[¢]

Do not eat, drink, or smoke when using this product.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

(3-Aminooxetan-3-yl)methanol is a valuable and versatile building block for the synthesis of
novel drug candidates. Its ability to improve the physicochemical properties of molecules
makes it an important tool in the arsenal of medicinal chemists. While detailed experimental
data on the compound itself is limited in the public domain, its utility is evident from its
commercial availability and the growing interest in oxetane-containing compounds in drug
discovery. Further research into the synthesis and biological applications of derivatives of (3-
Aminooxetan-3-yl)methanol is warranted to fully exploit its potential in the development of
new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (3-Aminooxetan-3-yl)methanol | C4H9NO2 | CID 53346589 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. (3-Aminooxetan-3-yl)methanol [myskinrecipes.com]

o 3. EP3248969BL1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yljcarbamate
intermediates - Google Patents [patents.google.com]

o 4. researchgate.net [researchgate.net]
e 5. pubs.acs.org [pubs.acs.org]

« To cite this document: BenchChem. [(3-Aminooxetan-3-yl)methanol: A Technical Guide for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577396#3-aminooxetan-3-yl-methanol-cas-number-
1305208-37-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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